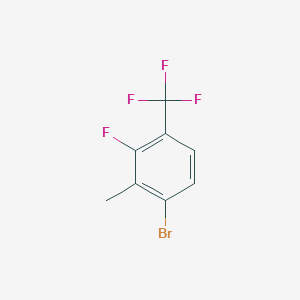![molecular formula C11H22ClNO3 B6242763 methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride CAS No. 2307736-94-1](/img/no-structure.png)
methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride, also known as MB-2, is a cyclic peptide that has been widely studied for its potential use in various scientific research applications. MB-2 is a cyclic peptide, consisting of four amino acids, that can be synthesized from a variety of starting materials. MB-2 is a potent inhibitor of the enzyme cyclic guanosine monophosphate (cGMP) phosphodiesterase, and has been studied for its potential use in the development of drugs for the treatment of various diseases.
科学的研究の応用
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has a number of potential applications in scientific research. It has been studied for its potential use in the development of drugs for the treatment of various diseases, such as hypertension, diabetes, and cancer. In addition, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has been studied for its potential use in the development of drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has also been studied for its potential use in the development of drugs for the treatment of inflammation, and for its potential use in the development of drugs for the treatment of HIV/AIDS.
作用機序
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride acts as an inhibitor of the enzyme cyclic guanosine monophosphate (cGMP) phosphodiesterase. This enzyme is responsible for the breakdown of the cyclic nucleotide cGMP, which is involved in the regulation of various cellular processes, including the regulation of blood pressure, the regulation of glucose metabolism, and the regulation of gene expression. By inhibiting the activity of cGMP phosphodiesterase, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride can inhibit the breakdown of cGMP and thus regulate the activity of various cellular processes.
Biochemical and Physiological Effects
methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has been shown to have a number of biochemical and physiological effects. In particular, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has been shown to inhibit the activity of cGMP phosphodiesterase, which can lead to the increased production of cGMP and the regulation of various cellular processes, including the regulation of blood pressure, the regulation of glucose metabolism, and the regulation of gene expression. In addition, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has been shown to have anti-inflammatory and anti-cancer effects, and has been shown to reduce the levels of pro-inflammatory cytokines in the body.
実験室実験の利点と制限
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has a number of advantages and limitations for use in laboratory experiments. One advantage of methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is that it is a potent inhibitor of cGMP phosphodiesterase, which makes it useful for the study of various cellular processes. In addition, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is relatively easy to synthesize and is relatively stable in solution. However, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is not as potent as some other inhibitors of cGMP phosphodiesterase, and can be toxic at high concentrations.
将来の方向性
The potential applications of methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride are numerous and diverse. It has been studied for its potential use in the development of drugs for the treatment of various diseases, such as hypertension, diabetes, cancer, neurological disorders, and HIV/AIDS. In addition, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has been studied for its potential use in the development of drugs for the treatment of inflammation, and for its potential use in the development of drugs for the treatment of metabolic disorders. Furthermore, methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has been studied for its potential use in the development of drugs for the treatment of pain and for its potential use in the development of drugs for the treatment of neurodegenerative diseases. Further research is needed to fully explore the potential applications of methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride.
合成法
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride can be synthesized from a variety of starting materials, including amino acids, cyclic peptides, and cyclic oligosaccharides. The most common method for the synthesis of methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride involves the condensation of two amino acids, such as lysine and arginine, with a cyclic peptide or cyclic oligosaccharide. The reaction is typically carried out in the presence of a catalyst, such as a thiol, and a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by chromatography and crystallized to yield the desired methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride involves the protection of the amine group, followed by the formation of the cyclobutane ring and subsequent deprotection of the amine group. The final step involves the esterification of the carboxylic acid with methanol and the formation of the hydrochloride salt.", "Starting Materials": [ "L-alanine", "tert-butyl bromoacetate", "sodium hydride", "2-bromo-1-chloropropane", "sodium borohydride", "acetic acid", "methanol", "hydrochloric acid" ], "Reaction": [ "L-alanine is protected as its tert-butoxycarbonyl (Boc) derivative using tert-butyl bromoacetate and sodium hydride.", "The Boc-protected alanine is reacted with 2-bromo-1-chloropropane to form the corresponding amine.", "The amine is cyclized to form the cyclobutane ring using sodium borohydride as a reducing agent.", "The Boc group is removed using hydrochloric acid to expose the amine group.", "The carboxylic acid is esterified with methanol to form the methyl ester.", "The final product is obtained as the hydrochloride salt by treatment with hydrochloric acid." ] } | |
CAS番号 |
2307736-94-1 |
製品名 |
methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride |
分子式 |
C11H22ClNO3 |
分子量 |
251.8 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



